butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol This compound features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the following steps :
Formation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: This intermediate can be synthesized by reacting 2,5-dimethylpyrrole with benzaldehyde under acidic conditions.
Esterification: The resulting aldehyde is then esterified with butanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Butyl 4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.
Reduction: Butyl 4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several scientific research applications :
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways . The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile: Similar structure with a nitrile group instead of a formyl group.
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure with a carboxylic acid group instead of a formyl group.
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol: Similar structure with a hydroxymethyl group instead of a formyl group.
Uniqueness
Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the pyrrole ring and the benzoate ester also contributes to its unique chemical and physical properties.
Properties
IUPAC Name |
butyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-5-10-22-18(21)15-6-8-17(9-7-15)19-13(2)11-16(12-20)14(19)3/h6-9,11-12H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITCKXPTYJEMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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